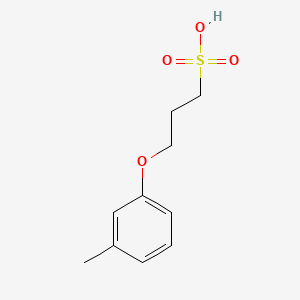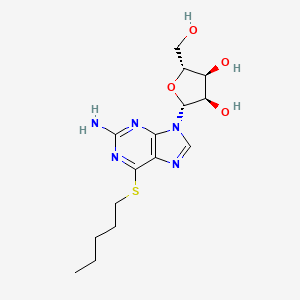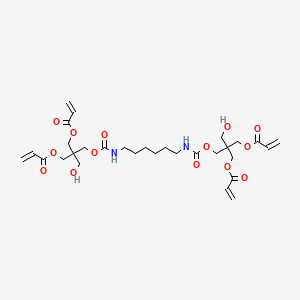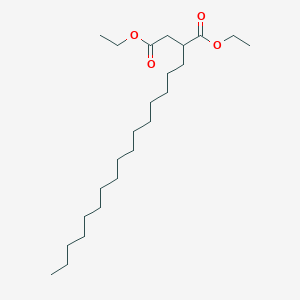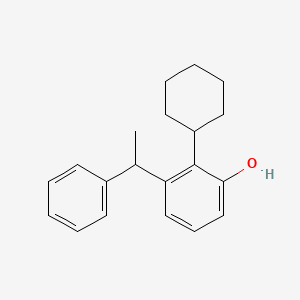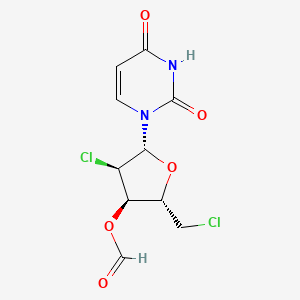
2',5'-Dichloro-2',5'-dideoxy-3'-O-formyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of chlorine atoms and the removal of hydroxyl groups at specific positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine typically involves multiple steps, starting from uridine. One common method involves the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 2’ and 5’ positions. The formyl group is then introduced at the 3’ position through formylation reactions. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxyl group or reduced to a hydroxyl group.
Hydrolysis: The formyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the formyl group.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction Reactions: Products include carboxylated or hydroxylated uridine derivatives.
Hydrolysis: The major product is the corresponding alcohol derivative of uridine.
Aplicaciones Científicas De Investigación
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of pharmaceuticals and as a research chemical in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The chlorine atoms and formyl group can interfere with base pairing and the overall stability of nucleic acids, leading to potential antiviral and anticancer effects. The compound may target specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,5’-Dichloro-2’,5’-dideoxyuridine
- 3’-O-formyluridine
- 2’,5’-Dideoxyuridine
Uniqueness
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is unique due to the combination of chlorine atoms and a formyl group at specific positions on the uridine molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
85254-38-2 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O5 |
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-4-chloro-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl] formate |
InChI |
InChI=1S/C10H10Cl2N2O5/c11-3-5-8(18-4-15)7(12)9(19-5)14-2-1-6(16)13-10(14)17/h1-2,4-5,7-9H,3H2,(H,13,16,17)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
SVWALSQZMIKPQE-ZOQUXTDFSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)OC=O)Cl |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)OC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


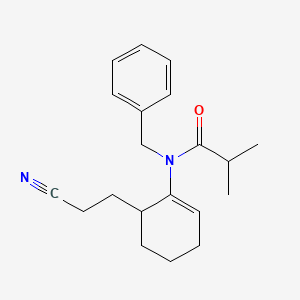

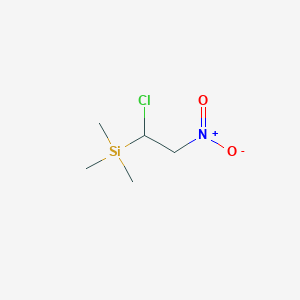
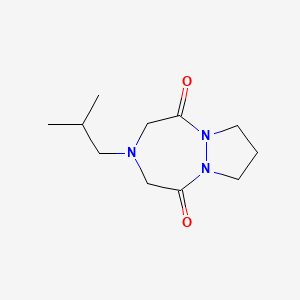

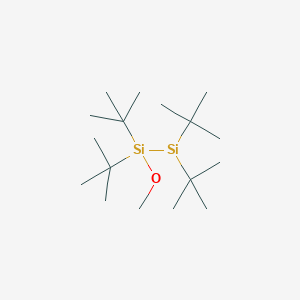
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

